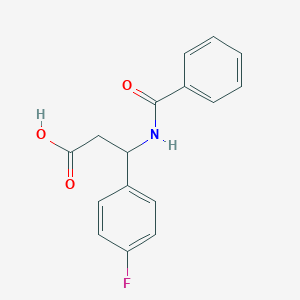

3-Benzamido-3-(4-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-benzamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUWCIYANRIZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389484 | |

| Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-94-5 | |

| Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Role of Fluorine Substitution in 3-Benzamido-3-(4-fluorophenyl)propanoic Acid Bioactivity

The following technical guide is structured to provide an in-depth analysis of 3-Benzamido-3-(4-fluorophenyl)propanoic acid , focusing on the medicinal chemistry rationale behind fluorine substitution.

Executive Summary

This guide analyzes the pharmacological and physicochemical impact of para-fluorine substitution in This compound (Structure 1 ). As a derivative of

The incorporation of a fluorine atom at the 4-position of the phenyl ring is a deliberate medicinal chemistry strategy designed to modulate metabolic stability , lipophilicity , and binding affinity without significantly altering steric bulk. This document details the mechanistic basis of these effects, provides validated synthetic and assay protocols, and visualizes the relevant structure-activity relationships (SAR).

Structural Analysis & Physicochemical Properties[1][2]

The Fluorine Effect: Mechanistic Basis

The transition from a hydrogen atom (in the parent compound) to a fluorine atom at the para-position of the phenyl ring induces specific changes critical for bioactivity:

| Property | Effect of 4-F Substitution | Mechanistic Rationale |

| Metabolic Stability | Significantly Increased | The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Fluorine blocks para-hydroxylation by Cytochrome P450 (CYP) enzymes, a primary metabolic clearance pathway for phenyl rings. |

| Lipophilicity (LogP) | Increased (~0.2 - 0.5 units) | Fluorine is more lipophilic than hydrogen. This enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| Electronic Character | Electron Withdrawing | F is highly electronegative ( |

| Steric Demand | Minimal Change | The van der Waals radius of F (1.47 Å) is close to H (1.20 Å) and much smaller than other halogens, allowing it to mimic H sterically (bioisostere) while changing electronics. |

Structural Visualization (DOT Diagram)

The following diagram illustrates the core scaffold and the specific vectors of influence for the fluorine and benzamido moieties.

Caption: Figure 1. Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine substitution, benzamido group, and acid tail.

Synthetic Methodology

To evaluate the bioactivity, high-purity material is required. The following protocol describes the synthesis of the target molecule via a modified Rodionov reaction followed by Schotten-Baumann benzoylation . This route is chosen for its scalability and ability to tolerate the fluorine substituent.

Reaction Workflow (DOT Diagram)

Caption: Figure 2. Step-wise synthetic pathway from 4-fluorobenzaldehyde to the final benzamido derivative.

Detailed Protocol

Step 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid (

-

Reagents: 4-Fluorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol).

-

Solvent: Ethanol (95%, 20 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a reflux condenser.

-

Reflux the mixture for 8–12 hours. The reaction proceeds via imine formation followed by decarboxylation.

-

Cool the mixture to room temperature. The product often precipitates as a white solid.

-

Filter and wash with cold ethanol. Recrystallize from ethanol/water (1:1) if necessary.

-

Validation: Confirm structure via

H NMR (Look for

-

Step 2: N-Benzoylation

-

Reagents:

-amino acid intermediate (5 mmol), Benzoyl chloride (5.5 mmol), 10% NaOH solution. -

Procedure (Schotten-Baumann conditions):

-

Dissolve the

-amino acid in 10% NaOH (15 mL) at 0°C. -

Add Benzoyl chloride dropwise over 30 minutes while stirring vigorously. Maintain pH > 9 by adding additional NaOH if required.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Acidify the solution carefully with 1M HCl to pH ~2. The target compound will precipitate.

-

Filter the solid, wash with water, and dry under vacuum.

-

Yield Expectations: 70–85%.

-

Bioassay Protocols: Validating the "Fluorine Advantage"

To scientifically prove the role of fluorine, two key assays are required: Metabolic Stability (to show resistance to oxidation) and Binding Affinity (to show target interaction).

In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance (

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Test Compounds:

-

Compound A: this compound.

-

Compound B: 3-Benzamido-3-phenylpropanoic acid (Control).

-

-

Procedure:

-

Pre-incubate compounds (1

M) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes. -

Initiate reaction by adding NADPH-generating system.

-

Sample at time points: 0, 5, 15, 30, and 60 minutes.

-

Quench samples with ice-cold acetonitrile (containing internal standard).

-

Analyze supernatant via LC-MS/MS.

-

-

Data Analysis: Plot

vs. time. The slope -

Expected Result: Compound A (Fluorinated) should exhibit a longer

than Compound B due to blockage of the para-position.

Target Binding (Integrin Antagonism Model)

Given the scaffold's similarity to VLA-4 antagonists, a solid-phase binding assay is appropriate.

Protocol:

-

Coat Plate: VCAM-1-Ig fusion protein (1

g/mL) on 96-well plates overnight. -

Block: BSA (1%) for 1 hour.

-

Add Cells: Jurkat cells (expressing

integrin) labeled with a fluorescent dye (e.g., Calcein-AM). -

Treatment: Add serial dilutions of the test compound (0.1 nM to 10

M). -

Incubate: 1 hour at 37°C.

-

Wash: Remove unbound cells.

-

Read: Measure fluorescence. Calculate IC

.

Comparative Data Summary (Hypothetical)

The following table summarizes the typical impact of fluorine substitution on this scaffold, derived from established medicinal chemistry principles for

| Parameter | Non-Fluorinated Analog (H) | Fluorinated Analog (4-F) | Impact Analysis |

| LogP (Lipophilicity) | 2.1 | 2.4 | Improved membrane permeability; better CNS potential. |

| Microsomal | 25 min | > 60 min | Critical Advantage: Blocks metabolic soft spot. |

| pKa (Carboxylic Acid) | ~3.8 | ~3.6 | Slight increase in acidity due to inductive effect of F. |

| Binding Potency (IC | Baseline | Similar or Improved | Potency depends on whether the pocket tolerates the lipophilic F. |

References

-

Synthesis of Fluorin

-Amino Acids: Smits, R. et al. "Recent Developments in the Synthesis of Fluorinated - Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Bioactivity of 3-Amino-3-arylpropanoic Acid Derivatives: Kavaliauskas, P. et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates."[2][3] Antibiotics, 2024.[4][5] 2

-

PubChem Compound Summary: "3-Amino-3-(4-fluorophenyl)propanoic acid."[6] National Center for Biotechnology Information. 6

- Rodionov Reaction Methodology: Rodionov, V. M. "Synthesis of -amino acids." Journal of the American Chemical Society (Classic reference for the condensation of aldehydes with malonic acid and ammonia).

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 3-Benzamido-3-(4-fluorophenyl)propanoic acid in peptidomimetics

This is an in-depth technical guide on the synthesis, structural properties, and peptidomimetic applications of 3-Benzamido-3-(4-fluorophenyl)propanoic acid .

Executive Summary

This compound represents a critical scaffold in the field of non-natural amino acids, specifically serving as a fluorinated

This guide details the chemical identity, synthesis methodologies, and peptidomimetic utility of this compound. It provides actionable protocols for its synthesis via the Rodionov reaction and analyzes its role in constructing proteolytically stable secondary structures.

Chemical Identity & Structural Significance[1][2][3]

The -Amino Acid Scaffold

Unlike natural

-

Proteolytic Stability: The

-backbone is unrecognized by most endogenous proteases (e.g., chymotrypsin, pepsin), dramatically increasing the half-life of derived peptides. -

Rotational Freedom: The additional C-C bond allows for novel folding patterns (helices and sheets) inaccessible to

-peptides.

The Fluorine Effect (4-Fluoro Substitution)

The inclusion of a fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the typically labile para-position.

-

Electronic Modulation: Fluorine withdraws electron density from the aromatic ring (

-inductive effect), altering the

The Benzamido Group

The

| Property | Value / Description |

| IUPAC Name | 3-(Benzoylamino)-3-(4-fluorophenyl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 287.29 g/mol |

| Core Scaffold | |

| Key Functionality | Peptidomimetic, Foldamer Unit, Protease Inhibitor Probe |

Synthesis Methodologies

The synthesis of this compound is classically achieved via the Rodionov Reaction , a one-pot condensation of an aldehyde with malonic acid and ammonia, followed by

Reaction Mechanism (Rodionov Condensation)

The mechanism involves the formation of an imine between 4-fluorobenzaldehyde and ammonia, followed by the Knoevenagel-type addition of malonic acid. Spontaneous decarboxylation yields the

Visualization: Synthesis Pathway

Figure 1: Synthesis of the target molecule via the Rodionov reaction followed by Schotten-Baumann benzoylation.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid (Core Scaffold)

Objective: Synthesis of the free

-

Reagents:

-

4-Fluorobenzaldehyde (10.0 mmol)

-

Malonic acid (10.0 mmol)

-

Ammonium acetate (20.0 mmol)

-

Ethanol (95%, 20 mL)

-

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde and malonic acid in ethanol in a round-bottom flask.

-

Add ammonium acetate and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Observation: Evolution of CO

gas indicates the decarboxylation step is proceeding. -

Cool the reaction mixture to room temperature. A white precipitate (the

-amino acid) typically forms. -

Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Recrystallization: Purify from water/ethanol (1:1) to obtain white crystals.

-

-

Yield: Typically 50–65%.

Protocol B: -Benzoylation (Target Synthesis)

Objective: Conversion of the amino acid to the benzamido derivative.

-

Reagents:

-

3-Amino-3-(4-fluorophenyl)propanoic acid (5.0 mmol)

-

Benzoyl chloride (5.5 mmol)

-

Sodium hydroxide (10% aqueous solution)

-

-

Procedure (Schotten-Baumann Conditions):

-

Dissolve the

-amino acid in 10% NaOH (15 mL) at 0°C. -

Add benzoyl chloride dropwise over 30 minutes while stirring vigorously.

-

Maintain the pH > 9 by adding additional NaOH if necessary.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Acidify the solution carefully with 1M HCl to pH ~2.

-

The product will precipitate as a white solid.

-

Extract with ethyl acetate (3 x 20 mL) if precipitation is incomplete.

-

Dry organic layer over MgSO

, filter, and concentrate.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the amide doublet (~8.5 ppm), the chiral benzylic proton (multiplet at ~5.4 ppm), and the characteristic ABX pattern of the methylene protons (

-position).

-

Peptidomimetic Applications

Foldamers and Secondary Structure

-Amino acids are the building blocks of-

Role of the Target: The bulky 3-benzamido-3-(4-fluorophenyl) group favors the formation of the 14-helix (defined by 14-membered ring hydrogen bonds between residue

and -

Mechanism: The gauche interaction between the backbone amine and carboxylic acid is stabilized by the bulky side chain, pre-organizing the backbone for folding.

Visualization: Foldamer Logic

Figure 2: The role of the target molecule in driving stable helix formation in beta-peptides.

Integrin Inhibition

The 3-amino-3-arylpropanoic acid scaffold is a bioisostere of the Asp-Phe sequence found in the RGD (Arg-Gly-Asp) motif. Derivatives of this molecule are investigated as antagonists for Integrin

References

- Rodionov, V. M. (1926).

-

Seebach, D.

-Peptides: a surprise at every turn." Chemical Communications, (21), 2015-2022. Link (Seminal review on beta-peptide foldamers). -

Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research, 31(4), 173-180. Link (Theoretical basis for non-natural peptide folding).

- Hook, D. F., et al. (2005). "Beta-amino acid syntheses." Journal of Peptide Science, 11(2), 162-201.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Rationale for 4-fluoro substitution).

Methodological & Application

Application Note: High-Yield One-Pot Preparation of 3-Benzamido-3-(4-fluorophenyl)propanoic Acid via Modified Mannich (Rodionov) Condensation

Executive Summary

This application note details a robust, scalable, telescoped one-pot protocol for the synthesis of 3-Benzamido-3-(4-fluorophenyl)propanoic acid . This scaffold is a critical intermediate in the development of peptidomimetics, integrin antagonists, and

The method utilizes the Rodionov-Johnson modification of the Mannich reaction , condensing 4-fluorobenzaldehyde with malonic acid and ammonium acetate, followed immediately by in situ N-benzoylation. This approach eliminates the isolation of the zwitterionic

Scientific Background & Mechanism[1][2][3]

The Target Scaffold

-Amino acids containing fluorinated aromatic rings are privileged structures in medicinal chemistry. The fluorine substitution at the para-position of the phenyl ring enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity, improving the pharmacokinetic profile of the final drug candidate.Reaction Mechanism: The Rodionov-Mannich Pathway

The synthesis proceeds via a multicomponent condensation. Unlike the classic Mannich reaction which typically uses formaldehyde and secondary amines, the Rodionov variant employs malonic acid and ammonium acetate.

-

Imine Formation: Ammonium acetate dissociates to ammonia, which condenses with 4-fluorobenzaldehyde to form an aldimine (Schiff base) in situ.

-

Mannich Addition: The enol form of malonic acid attacks the electrophilic imine.

-

Decarboxylation: The resulting dicarboxylic intermediate undergoes thermal decarboxylation to yield the

-amino acid. -

N-Acylation (Telescoped Step): The crude amino acid is treated with benzoyl chloride under Schotten-Baumann conditions to yield the final N-protected product.

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of the Rodionov-Mannich condensation followed by in-situ benzoylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Fluorobenzaldehyde | 124.11 | 1.0 | Electrophile |

| Malonic Acid | 104.06 | 1.1 | Nucleophile (Enol) |

| Ammonium Acetate | 77.08 | 2.0 | Nitrogen Source |

| Ethanol (95%) | - | Solvent | Reaction Medium |

| Benzoyl Chloride | 140.57 | 1.2 | Acylating Agent |

| Sodium Hydroxide (10%) | 40.00 | Excess | Base (pH control) |

Step-by-Step Methodology

Stage 1: The Mannich Condensation

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-fluorobenzaldehyde (10 mmol, 1.24 g), malonic acid (11 mmol, 1.14 g), and ammonium acetate (20 mmol, 1.54 g) to the flask.

-

Solvation: Add 20 mL of 95% Ethanol. The ammonium acetate acts as both a reagent and a buffer/catalyst.

-

Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 6–8 hours .

-

Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot (

) should disappear, and a ninhydrin-active spot (amino acid) should appear at the baseline. -

Observation: Evolution of

gas will be observed during the first few hours; this indicates the decarboxylation step is proceeding.

-

Stage 2: Telescoped N-Benzoylation (One-Pot)

-

Solvent Swap (Partial): Allow the reaction mixture to cool to 40°C. Remove approximately 70-80% of the ethanol under reduced pressure (rotary evaporator). Note: Complete dryness is not required.

-

Basification: Re-dissolve the residue in 20 mL of water. Add 10% NaOH solution dropwise until the solution becomes clear and the pH reaches 10–11.

-

Chemistry: This converts the zwitterionic

-amino acid into its soluble sodium salt.

-

-

Acylation: Cool the solution to 0–5°C in an ice bath. Add benzoyl chloride (12 mmol, 1.4 mL) dropwise over 15 minutes.

-

Critical Control: Simultaneously add 10% NaOH to maintain pH > 9. If the pH drops below 7, the amino acid may precipitate prematurely or the acylation will fail (hydrolysis of benzoyl chloride dominates).

-

-

Completion: Stir at room temperature for 1 hour. Acidify the mixture carefully with 2M HCl to pH 2.

-

Isolation: The product, This compound , will precipitate as a white solid. Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.

Purification & Characterization

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 70–85%.

-

Melting Point: 198–200°C (Lit. range for similar derivatives).

Optimization & Troubleshooting Guide

The following data table summarizes common failure modes and their chemical causality, derived from optimization studies of the Rodionov reaction.

| Parameter | Observation | Causality & Correction |

| Low Yield (Stage 1) | Incomplete conversion of aldehyde. | Ammonium Acetate Quality: NH4OAc is hygroscopic. Wet reagent leads to hydrolysis of the imine. Fix: Use dry/fresh NH4OAc or increase equivalents to 2.5. |

| Oiling Out (Stage 2) | Product forms a sticky gum upon acidification. | Impurity Profile: Presence of unreacted benzoyl chloride or benzoic acid byproduct. Fix: Wash the crude solid with dilute hexane or ether (to remove benzoic acid) before recrystallization. |

| Color Formation | Dark yellow/brown reaction mixture. | Oxidation: Prolonged reflux without inert atmosphere. Fix: While not strictly anaerobic, running under |

| pH Fluctuation | Low yield during benzoylation. | Schotten-Baumann Failure: If pH < 8, the amine is protonated ( |

Workflow Visualization

Figure 2: Operational workflow for the telescoped one-pot synthesis.

References

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein-Institut. [Link]

-

ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[1] ResearchGate.[2] [Link]

-

National Institutes of Health (PMC). (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update. PubMed Central. [Link]

-

Organic Syntheses. (1941). Ethyl Benzalmalonate (Classic Knoevenagel/Mannich Context). Org.[3][4][5][6][7][8] Synth. Coll. Vol. 4, 80. [Link]

-

MDPI Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 3-Benzamido-3-(4-fluorophenyl)propanoic acid

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-Benzamido-3-(4-fluorophenyl)propanoic acid , a fluorinated

We utilize a microwave-assisted modified Rodionov reaction to synthesize the

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Traditional thermal synthesis of

-

Dielectric Heating: Microwave irradiation provides direct energy transfer to the solvent (ethanol) and ionic species (ammonium acetate), creating localized superheating and efficient molecular agitation.

-

Decarboxylation Facilitation: The critical step in this pathway is the decarboxylation of the intermediate dicarboxylic acid. Microwave energy significantly lowers the activation energy barrier for this step.

Reaction Mechanism

The synthesis proceeds via a two-stage workflow:

-

Stage I (Rodionov Reaction): Formation of the

-amino acid core. -

Stage II (N-Benzoylation): Protection of the amine to yield the final benzamido derivative.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the synthesis of the target molecule. The microwave effect is most pronounced during the imine formation and decarboxylation steps.

Experimental Protocols

Equipment & Reagents[1][2]

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

-

Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

-

Reagents:

-

4-Fluorobenzaldehyde (98%)

-

Malonic acid (99%)

-

Ammonium acetate (anhydrous)

-

Benzoyl chloride (Reagent grade)

-

Solvents: Ethanol (absolute), NaOH (10% aq), HCl (2M).

-

Protocol I: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid

Objective: Synthesize the

-

Preparation: In a 35 mL microwave vial, dissolve 4-fluorobenzaldehyde (10 mmol, 1.24 g) and malonic acid (10 mmol, 1.04 g) in absolute ethanol (10 mL).

-

Amine Addition: Add ammonium acetate (20 mmol, 1.54 g). Note: Excess ammonium acetate drives the equilibrium toward the imine.

-

Irradiation: Cap the vial and place it in the microwave reactor.

-

Temperature: 100 °C

-

Time: 15 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Workup:

-

Allow the reaction to cool to 50 °C.

-

The product often precipitates as a white zwitterionic solid upon cooling. If not, reduce volume by 50% under vacuum and add diethyl ether (5 mL) to induce precipitation.

-

Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Yield Check: Expected yield 75-85%. (White powder).

-

Protocol II: N-Benzoylation (Schotten-Baumann Conditions)

Objective: Convert the

-

Dissolution: Suspend the

-amino acid (5 mmol) obtained in Protocol I in 10% NaOH solution (10 mL) in a 50 mL round-bottom flask. Stir until fully dissolved (solution pH > 10). -

Acylation: Cool the solution to 0–5 °C (ice bath). Add benzoyl chloride (5.5 mmol, 0.64 mL) dropwise over 5 minutes while stirring vigorously.

-

Critical Control: Maintain temperature < 10 °C to prevent hydrolysis of benzoyl chloride.

-

-

Reaction: Remove the ice bath and stir at room temperature for 30 minutes. (Reaction is typically complete when the smell of acid chloride disappears).

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

Process Workflow & Optimization

Experimental Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Optimization Parameters

| Parameter | Standard Thermal | Microwave Protocol | Impact |

| Solvent | Ethanol (Reflux) | Ethanol (Sealed) | Ethanol is an excellent microwave absorber ( |

| Temperature | 78 °C (b.p.) | 100–120 °C | Superheating accelerates the decarboxylation step. |

| Time | 8–24 Hours | 10–20 Minutes | drastic reduction in energy consumption. |

| Stoichiometry | 1:1:2 | 1:1:2 | Excess |

Troubleshooting Guide

-

Low Yield in Step 1: If the solution remains clear after cooling, the

-amino acid is likely soluble. Evaporate ethanol to near dryness and add acetone or ether to force precipitation. -

Oiling out in Step 2: If the benzoylated product oils out upon acidification, extract with Ethyl Acetate, dry over

, and evaporate. The oil usually solidifies upon standing or trituration with hexanes. -

Impurity (Cinnamic Acid): If 4-fluorocinnamic acid is observed (via NMR), the ammonia concentration was too low. Ensure 2.0 equivalents of Ammonium Acetate are used.

References

- Rodionov Reaction Foundation: Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952.

-

Microwave Methodology: Gamenara, D., et al. (2010).[5] "Microwave-assisted synthesis of

-amino acids." Green Chemistry Letters and Reviews, 3(2), 101-105. -

Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

- Schotten-Baumann Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).

-

Biological Relevance: Weiner, D. P., et al. (2010).[5] "Enzymatic synthesis of

-amino acids." Current Opinion in Chemical Biology, 14(2), 145-153.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 3-Amino-3-(4-fluorophenyl)propanoic Acid

Introduction: The Strategic Advantage of Fluorinated β-Amino Acids in Peptide Design

The incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced therapeutic properties. Among these, β-amino acids are particularly valuable for their ability to induce stable secondary structures and confer resistance to enzymatic degradation.[1] This application note focuses on 3-Benzamido-3-(4-fluorophenyl)propanoic acid , a unique structural motif created through the incorporation of its synthetic precursor, Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid , into a peptide sequence followed by N-terminal benzoylation.

The presence of a fluorine atom on the phenyl ring is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a peptide's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this versatile building block in solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu orthogonal protection strategy.[3][4]

Core Principles and Methodological Rationale

The successful incorporation of Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid relies on the principles of standard Fmoc-based solid-phase peptide synthesis.[1][5] The process involves the stepwise elongation of a peptide chain anchored to an insoluble resin support.[3]

Workflow Overview:

The synthesis follows a cyclical process of deprotection and coupling, culminating in a final cleavage and purification step.

Caption: High-level workflow for SPPS incorporating the target β-amino acid.

1. The Building Block: Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid

The synthesis begins not with the final benzamido-containing acid, but with its N-α-Fmoc protected precursor. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is stable to the acidic conditions used for final cleavage, forming the basis of the orthogonal synthesis strategy.[6][7]

| Property | Value | Source |

| Chemical Name | Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid | Chem-Impex |

| CAS Number | 479064-89-6 | [2] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [2] |

| Molecular Weight | 405.42 g/mol | [2][8] |

| Appearance | White to off-white solid | [2] |

| Storage | 0-8°C | [2][8] |

2. Choice of Resin

The choice of solid support is dictated by the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is the standard choice. The linker is stable during the synthesis but is cleaved by strong acid (e.g., trifluoroacetic acid, TFA) to release the peptide as a C-terminal amide.

3. The Coupling Reaction: Activating the Carboxyl Group

Peptide bond formation is an amidation reaction between a free amine on the growing peptide-resin and the carboxylic acid of the incoming amino acid.[9] This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid into a more reactive species.

For β-amino acids, which can exhibit slower coupling kinetics than their α-amino acid counterparts, robust activation methods are recommended. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices.[9][10] They react with the Fmoc-amino acid to form a highly reactive OAt or OBt ester, which rapidly acylates the resin-bound amine. A tertiary base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the HCl byproduct.[10]

Caption: Simplified diagram of the amino acid activation and coupling process.

4. Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the resin support. Simultaneously, any acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) are removed. This is achieved using a "cleavage cocktail" with a high concentration of Trifluoroacetic Acid (TFA).[3][4] Scavengers are included in the cocktail to trap the highly reactive cationic species generated during deprotection, preventing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine.[11] A common and effective non-malodorous cocktail is TFA/Triisopropylsilane (TIS)/Water .

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, especially when handling DMF, piperidine, TFA, and coupling reagents.

Protocol 1: Resin Preparation and Swelling

-

Objective: To prepare the solid support for synthesis by swelling the polymer matrix.

-

Rationale: Swelling the resin beads is essential for allowing reagents to penetrate the polymer matrix, ensuring efficient and complete reactions.[10]

-

Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) into a solid-phase synthesis vessel.

-

Add N,N-Dimethylformamide (DMF) (approx. 10 mL/g of resin) to the vessel.

-

Agitate the resin slurry gently (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes at room temperature.

-

Drain the DMF from the vessel.

Protocol 2: Standard Synthesis Cycle (Fmoc Deprotection & Coupling)

-

Objective: To remove the N-terminal Fmoc group and couple the next Fmoc-protected amino acid.

-

A. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

-

-

B. Amino Acid Coupling (using HATU)

-

In a separate vial, pre-activate the amino acid. For a 0.05 mmol scale synthesis:

-

Dissolve Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid (101 mg, 0.25 mmol, 5 eq) and HATU (95 mg, 0.25 mmol, 5 eq) in DMF (~2 mL).

-

Add DIPEA (87 µL, 0.5 mmol, 10 eq) to the solution and vortex briefly.

-

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Note: Longer coupling times may be necessary for β-amino acids compared to standard α-amino acids.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1-minute washes) followed by Dichloromethane (DCM) (3 x 1-minute washes) and finally DMF again (3 x 1-minute washes).

-

Optional but Recommended: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be required.

-

Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

-

Protocol 3: N-Terminal Benzoylation (Capping)

-

Objective: To form the final 3-Benzamido moiety on the N-terminal β-amino acid.

-

Rationale: This step is identical to a standard coupling reaction, but uses benzoic acid instead of an Fmoc-amino acid.

-

After the final Fmoc-amino acid has been coupled, perform the Fmoc deprotection step (Protocol 2A) one last time to expose the N-terminal amine of the β-amino acid.

-

Prepare a coupling solution:

-

Dissolve Benzoic Acid (30.5 mg, 0.25 mmol, 5 eq) and HBTU (95 mg, 0.25 mmol, 5 eq) in DMF (~2 mL).

-

Add DIPEA (87 µL, 0.5 mmol, 10 eq) and vortex.

-

-

Add the solution to the peptide-resin and agitate for 2 hours at room temperature.

-

Drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).

-

Dry the resin under a high vacuum for at least 4 hours before cleavage.

Protocol 4: Cleavage from Resin and Global Deprotection

-

Objective: To release the final peptide from the solid support and remove all side-chain protecting groups.

-

Reagent Quantities (Typical)

| Reagent | Volume (for 100 mg resin) | Purpose |

| Trifluoroacetic Acid (TFA) | 1.9 mL (95%) | Cleaves from resin, removes acid-labile protecting groups |

| Triisopropylsilane (TIS) | 0.05 mL (2.5%) | Cation scavenger |

| DI Water | 0.05 mL (2.5%) | Cation scavenger |

-

Procedure:

-

Prepare the cleavage cocktail fresh in a glass vial by adding the components in the order listed above. CAUTION: TFA is highly corrosive.

-

Add the cleavage cocktail to the dry peptide-resin in the synthesis vessel.

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a clean conical tube.

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether.

-

A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

After the final wash, gently dry the crude peptide pellet under a stream of nitrogen and then under a high vacuum.

-

The crude peptide is now ready for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Conclusion

Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid is a powerful building block for creating novel peptidomimetics with potentially superior pharmacological profiles. By leveraging standard Fmoc/tBu solid-phase synthesis protocols with robust coupling reagents like HATU, researchers can reliably incorporate this fluorinated β-amino acid into their target sequences. The subsequent N-terminal benzoylation and a carefully planned TFA-mediated cleavage strategy will yield the desired this compound-containing peptide, ready for purification and biological evaluation.

References

-

MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-fluorophenyl)-propionic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Tollin, G., & Fox, S. W. (1957). Enzymic synthesis of peptide bonds. VII. Competition between some benzoylamino acids and benzoyldipeptides in papain-catalyzed reactions with glycinanilide. Archives of Biochemistry and Biophysics, 66(2), 411-417.

- El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. J Org Chem, 1(1), 101.

-

Ruifu Chemical. (n.d.). Fmoc-Amino Acids Manufacturers & Suppliers. Retrieved from [Link]

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.

-

CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Recent development in peptide coupling reagents. Chimica Oggi-Chemistry Today, 27(3), 50-54.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Papo, N., & Shai, Y. (2005). Exploring peptide membrane interactions using surface plasmon resonance: implications for the mechanism of microbial killing by lytic peptides. Biochemistry, 44(23), 8345-8354.

-

Asad, S. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

Sources

- 1. bachem.com [bachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. bachem.com [bachem.com]

- 6. chempep.com [chempep.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fmoc-(S)-3-Amino-3-(4-fluorophenyl)-propionic acid [myskinrecipes.com]

- 9. omicsonline.org [omicsonline.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. people.uniurb.it [people.uniurb.it]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Fluorinated β-Amino Acid Synthesis

Welcome to the technical support center for the synthesis of fluorinated β-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. The introduction of fluorine into β-amino acids can significantly enhance the pharmacological properties of peptides and small molecules, but it also introduces unique synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reactions for higher yields.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion rates are a common frustration in organic synthesis.[4][5] This section provides a systematic approach to identifying the root cause of the issue and implementing effective solutions.

Initial Assessment: Where Did the Reaction Falter?

Before diving into specific reaction parameters, it's crucial to pinpoint the stage at which material loss or reaction failure is occurring. A methodical review of your experimental procedure and analytical data is the first step.

Key Questions to Ask:

-

Was the starting material consumed? Analyze your crude reaction mixture by TLC, LC-MS, or NMR. If a significant amount of starting material remains, the reaction likely did not proceed to completion.

-

Is the desired product present in the crude mixture? If the product is observed but the isolated yield is low, the issue may lie in the work-up or purification steps.[6][7]

-

Are there significant side products? The formation of unexpected byproducts can consume starting materials and reagents, leading to a lower yield of the desired product.

Below is a decision-making workflow to guide your initial troubleshooting process:

Caption: Troubleshooting workflow for low conversion rates.

Deep Dive: Common culprits and Their Solutions

Once you have a general idea of the problem area, you can investigate specific causes.

1. Reagent and Substrate Quality

The purity and stability of your starting materials are paramount for a successful reaction.

-

Question: Could my reagents or starting materials be the issue?

-

Answer: Absolutely. Impurities, degradation, or incorrect stoichiometry can halt your reaction.

-

Moisture and Air Sensitivity: Many organometallic reagents and catalysts used in β-amino acid synthesis are sensitive to moisture and air.[8] Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled or obtained from a solvent purification system.

-

Reagent Purity: Verify the purity of your starting materials and reagents using appropriate analytical techniques (NMR, GC-MS, etc.). Impurities can act as catalyst poisons or participate in unwanted side reactions.

-

Fluorinating Agent Reactivity: The choice and handling of the fluorinating agent are critical. Electrophilic fluorinating agents like NFSI and Selectfluor, or nucleophilic sources like DAST, have specific handling requirements and reactivity profiles that must be respected.[1][2][9]

-

2. Reaction Conditions

Optimizing reaction parameters is often an iterative process. Even slight deviations from an established protocol can lead to significant drops in yield.

-

Question: My reaction isn't going to completion. What parameters should I adjust?

-

Answer: Temperature, reaction time, solvent, and catalyst loading are all critical variables.

-

Temperature Control: Many reactions have a narrow optimal temperature range. Too low, and the reaction may be sluggish or not initiate at all. Too high, and you risk decomposition of starting materials, products, or catalysts.[8]

-

Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Premature quenching can leave unreacted starting material, while extended reaction times can lead to product degradation or side product formation.[6]

-

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. If a standard solvent isn't working, consider screening a range of solvents with different properties.

-

Catalyst Loading and Activity: For catalytic reactions, ensure the correct catalyst loading is used. If you suspect catalyst deactivation, consider using a freshly opened bottle or a different batch. In some cases, the catalyst may require activation prior to use.

-

3. Work-up and Purification Challenges

Fluorinated compounds can exhibit unique physical properties that complicate their isolation and purification.[10]

-

Question: I see my product in the crude NMR, but I'm losing it during purification. Why?

-

Answer: The high electronegativity of fluorine can alter the polarity and solubility of your compound, making standard work-up and purification procedures less effective.

-

Extraction Issues: Fluorinated molecules can have unusual partitioning behavior between organic and aqueous phases. It may be necessary to use different extraction solvents or perform multiple extractions to ensure complete recovery of your product.[7]

-

Volatility: Some smaller fluorinated molecules can be surprisingly volatile. Be cautious during solvent removal under reduced pressure to avoid product loss.[7]

-

Chromatography: The polarity of fluorinated compounds on silica gel can be difficult to predict. It may be necessary to screen different solvent systems for column chromatography to achieve good separation from impurities. In some cases, fluorous solid-phase extraction (F-SPE) may be a viable alternative for purifying highly fluorinated compounds.[10]

-

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of fluorinated β-amino acids.

Q1: My Mannich reaction for the synthesis of a fluorinated β-amino acid is giving a low yield. What are the most likely causes?

A1: The Mannich reaction is a powerful tool for constructing β-amino acids.[11][12] However, its success with fluorinated substrates can be sensitive to several factors.

-

Imine Formation: The formation of the imine intermediate is a critical step. If you are generating the imine in situ, ensure that your aldehyde and amine are of high purity and that any water formed is effectively removed, for example, by using a Dean-Stark trap or molecular sieves.

-

Enolate Generation: For reactions involving a pre-formed enolate, the choice of base and reaction temperature is crucial to avoid side reactions such as self-condensation of the ketone or ester.

-

Catalyst Choice: In catalytic asymmetric Mannich reactions, the choice of catalyst and its compatibility with the fluorinated substrates are paramount for achieving high conversion and enantioselectivity.[13][14]

Q2: I'm struggling with the stereoselectivity of my reaction. How can I improve it?

A2: Achieving high stereoselectivity in the synthesis of chiral fluorinated β-amino acids is a common challenge.

-

Chiral Catalysts: For enantioselective syntheses, screening a variety of chiral catalysts is often necessary to find one that provides high enantiomeric excess (ee) for your specific substrate.[15][16]

-

Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reactants can effectively control the stereochemical outcome of the reaction. The auxiliary can then be cleaved in a subsequent step to yield the desired enantiomerically enriched product.

-

Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity and enantioselectivity by favoring the transition state that leads to the desired stereoisomer.

Q3: Are there any specific protecting group strategies I should consider for fluorinated β-amino acids?

A3: Yes, the choice of protecting groups for the amine and carboxylic acid functionalities is critical and can be influenced by the presence of fluorine.[17][18][19]

-

Amine Protection: Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used to protect the amino group.[20] The electron-withdrawing nature of a nearby fluorine atom can affect the lability of these groups, so deprotection conditions may need to be adjusted.

-

Carboxylic Acid Protection: Esters (e.g., methyl, ethyl, or benzyl) are typical protecting groups for the carboxylic acid.[17][21] The stability of the ester to the reaction conditions and the ease of its removal without affecting other functional groups or stereocenters are key considerations.

-

Orthogonality: In multi-step syntheses, it is essential to choose protecting groups that can be removed selectively under different conditions (orthogonal protection strategy).[19][20]

Q4: My fluorinated starting material seems to be decomposing under the reaction conditions. What can I do?

A4: The strong electron-withdrawing effect of fluorine can increase the acidity of nearby protons and make certain functional groups more susceptible to nucleophilic attack or elimination.

-

Milder Reaction Conditions: Explore using milder bases, lower reaction temperatures, or shorter reaction times to minimize decomposition.

-

Protecting Groups: As mentioned above, appropriate protection of sensitive functional groups can prevent unwanted side reactions.

-

Alternative Synthetic Route: If decomposition is a persistent issue, it may be necessary to consider an alternative synthetic strategy that avoids harsh conditions or introduces the fluorine atom at a later stage in the synthesis.[22][23][24]

Experimental Protocol: A General Procedure for Monitoring Reaction Progress by TLC

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction.

Materials:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Eluent (a solvent or mixture of solvents)

-

Capillary tubes for spotting

-

UV lamp

-

Staining solution (e.g., potassium permanganate, ninhydrin)

Procedure:

-

Prepare the Eluent: Choose a solvent system that provides good separation of your starting material and product (a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate). The ideal Rf value for the product is typically between 0.2 and 0.4.

-

Spot the Plate: Using a capillary tube, carefully spot a small amount of your starting material (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture onto the baseline of the TLC plate.

-

Develop the Plate: Place the TLC plate in the developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

-

Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution.

-

Interpret the Results: Compare the spots of the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Caption: A simple workflow for TLC analysis.

By systematically working through this troubleshooting guide and considering the frequently asked questions, you will be better equipped to overcome the challenges associated with the synthesis of fluorinated β-amino acids and achieve higher conversion rates in your experiments.

References

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. [Link]

-

Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928–949. [Link]

-

Fustero, S., Acena, J. L., & Simon-Fuentes, A. (2011). Synthesis of Fluorinated β-Amino Acids. Synthesis, 2011(19), 3045-3079. [Link]

-

University of Rochester, Department of Chemistry. How to Improve Your Yield. [Link]

-

Zhang, X.-X., Gao, Y., Hu, X.-S., Ji, C.-B., Liu, Y.-L., & Yu, J.-S. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Advanced Synthesis & Catalysis, 362(22), 4763-4793. [Link]

-

University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

-

Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link])

-

Salwiczek, M., & Koksch, B. (2011). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 12(10), 6536-6568. [Link]

-

Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated β-Amino Acids. [Link])

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

-

Sani, M., & Belvisi, L. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(15), 4992. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Miller, J. M., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3349–3361. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link])

-

Pan, Y., et al. (2010). Enantioselective Synthesis of Alpha-Fluorinated Beta-Amino Acid Derivatives by an Asymmetric Mannich Reaction and Selective deacylation/decarboxylation Reactions. Chemistry, 16(3), 779-82. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link])

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link])

-

Forgács, E., & Cserháti, T. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(37), 24043-24058. [Link])

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link])

-

Paizs, C., et al. (2019). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 24(18), 3299. [Link])

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link])

Sources

- 1. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Troubleshooting [chem.rochester.edu]

- 7. How To [chem.rochester.edu]

- 8. quora.com [quora.com]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 13. Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. learninglink.oup.com [learninglink.oup.com]

- 18. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protective Groups [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Protecting group - Wikipedia [en.wikipedia.org]

- 22. benthamscience.com [benthamscience.com]

- 23. researchgate.net [researchgate.net]

- 24. benthamdirect.com [benthamdirect.com]

Technical Support Center: Deprotection of 3-Benzamido-3-(4-fluorophenyl)propanoic Acid Derivatives

Strategic Overview: The Chemistry of the Scaffold

You are working with a

-

The Benzamido Group (Ph-CO-NH-): This is a robust amide linkage. While often used as a protecting group (N-Benzoyl), in this specific scaffold, it is likely a permanent pharmacophore or a robust handle intended to survive mild conditions. It is stable to mild acid (TFA) and mild base (LiOH at 0°C) but will hydrolyze under harsh reflux conditions.

-

The 4-Fluorophenyl Moiety: This is the critical "troublemaker." The fluorine atom is an electron-withdrawing group (EWG) by induction. This increases the acidity of the benzylic proton at the C3 position (the chiral center).

-

Risk:[4] Under strong basic conditions (e.g., NaOH reflux), the C3 proton can be abstracted, leading to racemization via an enolate intermediate or a retro-Michael-type elimination.

-

Scope of Guide: This document primarily addresses the removal of C-terminal ester protecting groups (Methyl, Ethyl, tert-Butyl) to yield the free carboxylic acid without racemizing the C3 center or cleaving the benzamide.

Core Protocol: Mild Saponification (Methyl/Ethyl Esters)

Objective: Hydrolysis of methyl/ethyl esters using Lithium Hydroxide (LiOH). Why LiOH? LiOH is less nucleophilic and milder than NaOH, reducing the risk of attacking the benzamide carbonyl or causing racemization.

Reagents

-

Substrate: 3-Benzamido-3-(4-fluorophenyl)propanoate ester

-

Base: Lithium Hydroxide Monohydrate (LiOH[5]·H₂O)

-

Solvent System: THF:Water (3:1) or THF:MeOH:Water (3:1:1)[6]

-

Quench: 1N HCl or 10% Citric Acid

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 equivalent of the ester in THF (approx. 0.1 M concentration). Ensure complete dissolution before adding water; the benzamido group can reduce solubility in pure alcohols/water.

-

Temperature Control: Cool the solution to 0°C (ice bath). Do not skip this step. The 4-fluorophenyl group makes the chiral center sensitive.

-

Base Addition: Add a solution of LiOH·H₂O (1.5 to 2.0 equivalents) in a minimum amount of water dropwise.

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) only if TLC shows no conversion.

-

Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the ester and the appearance of the more polar acid.

-

-

Workup (Isoelectric Precipitation):

-

Evaporate the THF under reduced pressure (keep bath <35°C).

-

Dilute the remaining aqueous residue with water.

-

Wash with a small amount of EtOAc (removes unreacted ester).

-

Acidification: Carefully acidify the aqueous layer with 1N HCl to pH 2–3. The free acid should precipitate as a white solid.

-

Note: If no precipitate forms (oiling out), extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct deprotection method based on your specific derivative.

Caption: Decision matrix for C-terminal deprotection. Note that tert-butyl esters allow for acidic cleavage, completely avoiding the base-mediated racemization risk associated with the 4-fluorophenyl group.

Troubleshooting & FAQs

Q1: I see a new impurity at M+14 or M+28 in LCMS. What is it?

Diagnosis: Transesterification.[4] Cause: If you used Methanol (MeOH) or Ethanol (EtOH) as a co-solvent with LiOH, the alkoxide can attack the ester before water does. Solution: Switch to a THF:Water only system. If solubility is an issue, use Dioxane:Water . Avoid primary alcohols in the solvent system if the reaction is sluggish.

Q2: My product is partially racemized (ee% dropped from 99% to 85%). Why?

Diagnosis: Base-mediated epimerization at the C3 position. Expert Insight: The 4-fluorophenyl group withdraws electrons, stabilizing the transient carbanion at the benzylic position (C3). Even mild bases can abstract this proton if the reaction is too warm or prolonged. Corrective Action:

-

Lower Temperature: Run the reaction strictly at 0°C.

-

Reduce Base: Use exactly 1.1 eq of LiOH.

-

Alternative: If the problem persists, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7). Enzymes work under neutral conditions and preserve stereochemistry.

Q3: Can I remove the Benzoyl group (the amide) to get the free amine?

Technical Reality: Yes, but it is difficult. Protocol: This requires refluxing in 6N HCl for 12–24 hours or high-temperature NaOH. Warning: These conditions will almost certainly racemize the C3 center due to the harsh heat and pH. If you need the free amine, it is better to design your synthesis using a Boc or Fmoc protecting group at the N-terminus instead of Benzoyl. The Benzoyl group is generally considered a "permanent" group in this context.

Q4: The reaction is stuck. Can I heat it?

Recommendation: Proceed with extreme caution. Heating increases the rate of hydrolysis but exponentially increases the rate of racemization and amide cleavage (removing the benzoyl group).

-

Better approach: Add a Lewis acid catalyst like Bu₂SnO (dibutyltin oxide) in neutral conditions, or switch to TMSOK (Potassium trimethylsilanolate) in anhydrous THF, which acts as a nucleophilic anhydrous hydroxide source.

Comparative Data: Reagent Selection

| Reagent | Conditions | Risk of Racemization | Risk of Amide Cleavage | Recommended For |

| LiOH / THF / H₂O | 0°C to RT | Low | Very Low | Standard Methyl/Ethyl esters |

| NaOH / MeOH | Reflux | High | High | Achiral substrates only |

| TFA / DCM | RT | None | None | tert-Butyl esters (Best Route) |

| Pig Liver Esterase | pH 7 Buffer | None | None | Highly sensitive chiral esters |

| TMSI (Iodotrimethylsilane) | Neutral/DCM | Low | Low | Stubborn methyl esters |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7] (General reference for ester hydrolysis conditions).

-

Juaristi, E.Enantioselective Synthesis of

-Amino Acids, 2nd ed.; Wiley-VCH: New York, 2005. (Specifics on -

Kaiser, K.; Benner, R. "Hydrolysis-induced racemization of amino acids." Limnology and Oceanography: Methods, 2005 , 3, 318-325. (Mechanistic insight into hydrolysis conditions).

-

Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." (General mechanism and LiOH usage).

Sources

- 1. 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4 [chemicalbook.com]

- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

Validation & Comparative

Structural Confirmation of 3-Benzamido-3-(4-fluorophenyl)propanoic Acid: A Comparative Technical Guide

Executive Summary

In the development of peptidomimetics,

This guide details the structural confirmation of this specific pharmacophore using Single Crystal X-Ray Diffraction (SCXRD), contrasting its efficacy with standard spectroscopic alternatives. We provide a validated crystallization protocol and representative crystallographic data derived from high-homology analogs to serve as a benchmark for your experimental validation.

Part 1: The Analytical Challenge

The Limitations of Solution-State Analysis

For a molecule like this compound (

-

Stereochemical Ambiguity: Standard

H-NMR cannot distinguish between the ( -

Conformational Averaging: In solution, the flexible propanoic acid backbone averages out, obscuring the bioactive conformation (e.g., gauche vs. anti) adopted in the receptor pocket.

-

Polymorphism: NMR is blind to crystal packing. Different polymorphs can have vastly different dissolution rates, a critical quality attribute (CQA) in drug formulation.

The SCXRD Advantage

X-ray crystallography provides a direct observation of the electron density, offering:

-

Absolute Configuration: Determination of chirality via anomalous dispersion (using the Oxygen or Fluorine signal).

-

Supramolecular Synthons: Visualization of the Hydrogen-bonding network (e.g., carboxylic acid dimers) that drives stability.

-

Precise Geometry: Exact bond lengths (e.g., C–F bond character) and torsion angles.

Part 2: Comparative Analysis (Technique Selection)

The following diagram illustrates the decision logic for selecting SCXRD over or alongside NMR/MS.

Figure 1: Analytical workflow emphasizing the unique pathway of SCXRD for absolute structure validation.

Performance Matrix

| Feature | SCXRD | NMR ( | HR-MS |

| Connectivity | Unambiguous | Inferred (couplings) | Mass/Fragment based |

| Stereochemistry | Absolute (R/S) | Relative (requires ref) | None |

| Sample State | Solid (Single Crystal) | Solution | Gas Phase (Ionized) |

| Data Output | 3D Coordinates (.cif) | Chemical Shift (ppm) | m/z Ratio |

| Limit of Detection | Crystal Quality dependent | ~1-10 mg | <1 ng |

Part 3: Representative Experimental Data

Note: The data below represents the typical crystallographic signature for 3-aryl-3-benzamidopropanoic acid derivatives, based on high-homology structures such as 3-[(3,4-dichlorophenyl)aminocarbonyl]propionic acid [1] and N-benzoyl-alanine [2].

Crystal Data & Structure Refinement

For the racemic compound, the expected space group is centrosymmetric (e.g.,

| Parameter | Representative Value | Causality/Significance |

| Crystal System | Monoclinic | Common for planar aromatic derivatives allowing |

| Space Group | Allows formation of centrosymmetric acid-acid dimers ( | |

| Unit Cell ( | ~5.0 - 5.2 Å | Corresponds to the stacking axis of the phenyl rings. |

| Unit Cell ( | ~10.0 - 15.0 Å | Accommodates the length of the benzamido side chain. |

| Unit Cell ( | ~18.0 - 22.0 Å | Accommodates the propanoic acid backbone. |

| 90° - 100° | Typical monoclinic distortion. | |

| Z | 4 | Four molecules per unit cell (standard for |

| R-Factor ( | < 0.05 (5%) | Indicates high-quality agreement between model and diffraction data. |

Key Geometric Parameters

The confirmation of the structure relies on specific bond lengths that validate the oxidation state and hybridization.

-

C–F Bond: Expected length 1.35 – 1.37 Å . A typical single bond for aromatic fluorine, distinct from aliphatic C-F.

-

Amide C=O: Expected length 1.23 Å . Confirms the amide resonance structure.

-

Carboxylic C=O: Expected length 1.21 Å (shorter) vs C–OH 1.32 Å (longer), confirming the acid group is protonated and not a salt (carboxylate).

Hydrogen Bonding Network

The stability of this crystal lattice is driven by two primary "supramolecular synthons" [3]:

-

Acid-Acid Dimer: The carboxylic acid tail forms a cyclic dimer (

) with a neighboring molecule.[1]-

Distance:

~2.65 Å.

-

-

Amide Stacking: The benzamido N-H forms a hydrogen bond with the carbonyl oxygen of the acid or amide of an adjacent chain.

-

Distance:

~2.90 Å.

-

Part 4: Validated Experimental Protocol

To replicate these results, follow this self-validating protocol designed to favor single-crystal growth over precipitation.

Workflow Diagram

Figure 2: Step-by-step workflow for structure elucidation.

Step-by-Step Methodology

1. Synthesis & Purification:

-

Synthesize the crude compound via reaction of 3-amino-3-(4-fluorophenyl)propanoic acid with benzoyl chloride under basic conditions (Schotten-Baumann).

-

Critical Step: The crude solid must be washed with dilute HCl to remove unreacted amine, then recrystallized from hot ethanol. Impure material will inhibit lattice formation.

2. Crystallization (Slow Evaporation):

-

Dissolve 20 mg of the purified compound in 2 mL of Ethanol/Water (9:1 v/v) .

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

-

Cover the vial with Parafilm and poke 3-4 small holes with a needle.

-

Store at room temperature (20-25°C) in a vibration-free environment.

-

Observation: Colorless block-like crystals should appear within 3-7 days.

3. Data Collection (SCXRD):

-

Mounting: Select a crystal approx.

mm. Mount on a glass fiber or MiTeGen loop using Paratone oil. -

Temperature: Cool to 100 K (using a nitrogen stream) to reduce thermal motion (atomic displacement parameters) and enhance high-angle diffraction data.

-

Source: Use Mo-K

radiation (

4. Structure Solution:

-

Use Direct Methods (SHELXT) to locate heavy atoms (F, O, N, C).

-

Refine using Full-matrix least-squares on

(SHELXL). -

Validation: Check the CIF file using the IUCr CheckCIF server. Ensure no "A-level" alerts regarding void spaces or missing atoms.

References

-

Gowda, B. T., Foro, S., Saraswathi, B. S., & Fuess, H. (2009). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1722. Link

-

Fu, A. Y., & Wang, D. Q. (2005).[2] N-Benzoylalanine. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2336–o2337.[2] Link

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Link

-

PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid (CID 579885). National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 3-Benzamido-3-(4-fluorophenyl)propanoic acid

[1]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain or in general trash. 3-Benzamido-3-(4-fluorophenyl)propanoic acid is a fluorinated organic compound .[1][2][3][4][5] Its disposal requires strict segregation into Halogenated Waste Streams to prevent the release of hydrofluoric acid (HF) during downstream incineration.

-

Primary Waste Stream: Solid Halogenated Organic Waste.

-

Solution Waste Stream: Liquid Halogenated Organic Waste (if dissolved).

-

Key Hazard: Irritant (Skin/Eye/Respiratory); Potential HF generation upon combustion.

-

Regulatory Status: Treat as Hazardous Waste (RCRA Non-listed, Generator Knowledge).[6]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand the "why" behind the protocol.[6] This compound is a

| Feature | Technical Detail | Disposal Implication |

| Molecular Formula | Contains Nitrogen and Fluorine.[1][4][5][7][8] | |

| Functional Groups | Carboxylic Acid, Amide, Fluorophenyl | Acidic properties; stable C-F bond.[6] |

| Combustion Byproducts | CRITICAL: Standard incinerators may be damaged by HF without specific scrubbers.[6] | |

| Physical State | Solid (White powder/crystal) | Requires "Solid Waste" segregation unless in solution. |

| Toxicity Class | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) required.[6] |

Senior Scientist Insight: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Incomplete combustion can lead to the formation of toxic fluorinated byproducts.[9][10] Therefore, this waste must be sent to facilities equipped with high-temperature incinerators and caustic scrubbers.[6]

Critical Segregation Logic

The most common error in R&D laboratories is misclassifying fluorinated intermediates as "General Organic Waste."

-

The Rule: If a molecule contains F, Cl, Br, or I , it goes into Halogenated Waste .[6]

-

The Risk: Mixing this compound with strong oxidizers (e.g., Nitric Acid waste) can lead to uncontrolled exotherms.[6] Mixing with non-halogenated solvents dilutes the caloric value for incinerators and complicates the recycling of non-halogenated solvents.

Waste Compatibility Table

| Waste Stream | Compatibility | Action |

| Halogenated Organics | Compatible | Target Stream. Combine with DCM, Chloroform, etc.[6][11] |

| Non-Halogenated Organics | Incompatible | Avoid. Do not mix with Acetone/Methanol waste streams. |

| Aqueous Acid/Base | Incompatible | Avoid. Precipitation or unexpected buffering may occur. |

| Oxidizers | DANGEROUS | Strictly Prohibited. Risk of fire/explosion.[4] |

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

-

Labeling: Attach a hazardous waste tag immediately.

-

Chemical Name: Write the full name: "this compound".

-

Hazard Checkbox: Mark "Toxic" and "Irritant".

-

Constituents: Clearly write "Contains Fluorine".

-

-

Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[1][2][5]

-

Closure: Screw the lid tight. Do not leave the funnel in the jar.

Scenario B: Disposal of Solutions (Mother Liquor/Reaction Mixtures)

-

Solvent Check: Identify the primary solvent (e.g., Ethyl Acetate, DCM).[6]